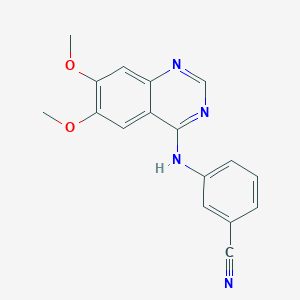

3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile

Description

Properties

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-22-15-7-13-14(8-16(15)23-2)19-10-20-17(13)21-12-5-3-4-11(6-12)9-18/h3-8,10H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUCHVRTWHBOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462072 | |

| Record name | 3-[(6,7-dimethoxyquinazolin-4-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153437-65-1 | |

| Record name | 3-[(6,7-dimethoxyquinazolin-4-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

A foundational step involves preparing 6,7-dimethoxyquinazolin-4(3H)-one via cyclization of 2-aminobenzoic acid derivatives with formamide under microwave irradiation.

- Procedure : 2-Aminobenzoic acid derivative (10 mmol) is reacted with excess formamide (10 mL) under microwave irradiation for 25 minutes. The reaction mixture is then treated with boiling water to remove excess formamide, and the yellow solid product is filtered and recrystallized from ethanol.

- Yield and Properties : The 6,7-dimethoxyquinazolin-4(3H)-one is obtained with a yield of approximately 56% and melting point 217-219 °C.

Conversion to 4-Chloroquinazoline Intermediate

The quinazolinone is converted to the 4-chloro derivative using thionyl chloride in acetonitrile:

- Procedure : Quinazolin-4(3H)-one (10 mmol) is refluxed with thionyl chloride (10 mL) and acetonitrile (10 mL) for 4 hours. Excess thionyl chloride is removed under reduced pressure, and the residue is washed and dried to yield the 4-chloroquinazoline intermediate.

- Purification : The product is recrystallized from ethyl acetate to obtain a pale yellow powder.

Alternatively, phosphoryl chloride with N,N-diethylaniline has been reported to improve yields in similar quinazoline chlorination steps.

Nucleophilic Aromatic Substitution with 3-Aminobenzonitrile

The key step involves substitution of the 4-chloro group by 3-aminobenzonitrile to form the target compound:

- Procedure : The 4-chloro-6,7-dimethoxyquinazoline intermediate (2 mmol) is stirred with 3-aminobenzonitrile (2 mmol) in isopropanol (3 mL) under reflux conditions. After completion, the reaction mixture is cooled, solvent evaporated, and the product crystallized from methanol.

- Yield and Characterization : The resulting 3-(6,7-dimethoxyquinazolin-4-ylamino)benzonitrile is isolated as a yellow solid with characteristic IR peaks at 3535 cm⁻¹ (NH) and 2217 cm⁻¹ (CN), confirming the amino and nitrile functionalities. ^1H NMR and ^13C NMR data further support the structure.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step forming quinazolinones, improving yields and reducing reaction times compared to conventional heating.

Use of Phosphoryl Chloride and N,N-Diethylaniline

In attempts to improve the chlorination step, phosphoryl chloride with N,N-diethylaniline has been shown to provide higher yields and cleaner products than thionyl chloride alone.

Multi-Step Synthetic Process from Veratrole

A patented method describes starting from veratrole to prepare 2-chloro-4-amino-6,7-dimethoxyquinazoline through a sequence of nitration, reduction, urea formation, cyclization, and hydrolysis steps:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | Nitric acid, -10 to -30 °C, 1-10 h | - | Formation of 3,4-dimethoxy intermediate |

| Reduction | Hydrogenation catalyst, 0.8-2.5 MPa H2, 65 °C, 2-4 h | 95 | 3,4-Dimethoxyaniline obtained |

| Urea Formation | Triphosgene, cyanamide, 0-10 °C to 60 °C, 5-8 h | 90 | 3,4-Dimethoxyphenyl cyano urea intermediate |

| Cyclization & Hydrolysis | Phosphorus pentachloride, phosphorus oxychloride, 90-95 °C, 3 h | 70 | 2-Chloro-4-amino-6,7-dimethoxyquinazoline salt |

| Alkalization & Refining | Triethylamine, methanol reflux | - | Final product isolation |

This route emphasizes cost-effectiveness and scalability with high purity and yield.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Cyclization to quinazolinone | 2-Aminobenzoic acid + formamide, MW, 25 min | 56 | Microwave-assisted synthesis |

| Chlorination to 4-chloroquinazoline | Thionyl chloride + acetonitrile, reflux 4 h | ~70 | Alternative: phosphoryl chloride |

| Amination with 3-aminobenzonitrile | Reflux in isopropanol, 2 mmol scale | - | Product crystallized from methanol |

| Multi-step from veratrole | Nitration, reduction, urea, cyclization | 70-95 | Industrially scalable process |

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction times and improves yields in quinazolinone formation.

- The chlorination step is critical; using phosphoryl chloride and N,N-diethylaniline enhances yield and purity compared to thionyl chloride.

- The nucleophilic substitution with 3-aminobenzonitrile proceeds efficiently under reflux in isopropanol, yielding the target compound with characteristic spectral data confirming structure.

- The patented multi-step method starting from veratrole is notable for industrial application due to lower cost raw materials and fewer waste products.

- Analytical data such as IR, ^1H NMR, and ^13C NMR confirm the successful synthesis of the target compound, with key signals corresponding to the amino, methoxy, and nitrile groups.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile involves the inhibition of specific molecular targets such as protein kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

NS9283 (3-(3-(Pyridine-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)

- Structural Differences: NS9283 replaces the quinazolin-4-ylamino group with a 1,2,4-oxadiazole ring linked to pyridine, while retaining the benzonitrile group .

- Functional Impact : NS9283 acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), specifically enhancing α4β2 receptors with a 3:2 subunit stoichiometry. Its oxadiazole-pyridine moiety enables binding at the α4-β2 interface, leading to left-shifted acetylcholine (ACh) concentration-response curves .

2-Cyanoindoles (e.g., Compounds 5a,b)

- Structural Differences: Synthesized via ZnCl2-mediated cyclization of arylhydrazononitriles, these compounds feature an indole core with a cyano substituent instead of a quinazoline-aminobenzonitrile system .

- Functional Impact: 2-Cyanoindoles serve as precursors for 1,2,4-oxadiazolylindoles and triazole derivatives, which exhibit antimicrobial and anti-inflammatory activity. Their reactivity is driven by the electron-withdrawing cyano group, enabling nucleophilic substitutions .

Pharmacokinetic Predictions

| Property | 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile | NS9283 | 2-Cyanoindoles |

|---|---|---|---|

| LogP | ~3.2 (estimated) | 2.8 (reported) | ~2.5–3.0 |

| Solubility | Low aqueous solubility | Moderate in DMSO | Low in polar solvents |

| Metabolic Stability | High (due to methoxy groups) | Moderate | Variable |

Research Findings and Implications

- Receptor Selectivity: Unlike NS9283, which modulates nAChRs, quinazoline derivatives often target EGFR or VEGFR kinases. The dimethoxy groups in 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile may enhance hydrophobic interactions in kinase ATP-binding pockets .

- Thermal Stability : Quinazoline cores exhibit higher thermal stability (decomposition >250°C) compared to indoles (<200°C), suggesting utility in high-temperature reactions .

- Synergistic Potential: Combining benzonitrile-containing compounds (e.g., NS9283 and quinazoline analogs) could enable multi-target therapies, though additive effects require further study .

Biological Activity

3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula: C17H14N4O2

- Molecular Weight: 306.32 g/mol

- CAS Number: 153437-65-1

The compound is a derivative of quinazoline, a class known for its diverse pharmacological properties. The presence of methoxy groups at positions 6 and 7 enhances its interaction with biological targets, particularly kinases involved in cancer progression. The structure allows for effective binding to the active sites of these proteins, influencing pathways related to cell proliferation and angiogenesis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(6,7-dimethoxyquinazolin-4-ylamino)benzonitrile. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison (µM) |

|---|---|---|---|

| HepG2 | 1.83 - 4.24 | Sorafenib | 6.28 |

| EA.hy926 | 0.79 - 5.85 | Sorafenib | 6.62 |

These results indicate that the compound exhibits superior potency compared to established drugs like sorafenib, suggesting its potential as a novel therapeutic agent in cancer treatment .

Antimalarial Activity

In addition to its anticancer properties, this compound has been evaluated for antimalarial activity against Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH). Virtual screening and molecular dynamics simulations revealed that derivatives containing the quinazoline scaffold demonstrated strong binding affinities to the Pf-DHODH target, outperforming standard treatments like chloroquine.

| Derivative | Re-rank Score (kcal/mol) | Interaction Energy (kcal/mol) |

|---|---|---|

| C-02 | -173.528 | -225.112 |

| C-04 | -120.489 | -191.98 |

The stability of these complexes was confirmed through dynamic simulations over a period of 100 ns .

Case Studies

- Cancer Studies : A study involving the evaluation of various quinazoline derivatives indicated that those with methoxy substitutions showed enhanced anti-proliferative effects on HepG2 cells, with particular emphasis on the role of the methoxy groups in modulating biological activity .

- Antimalarial Research : Another research focused on the design and testing of antimalarial derivatives highlighted that compounds similar to 3-(6,7-dimethoxyquinazolin-4-ylamino)benzonitrile exhibited promising results against Pf-DHODH, suggesting their potential for further development into effective antimalarial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.